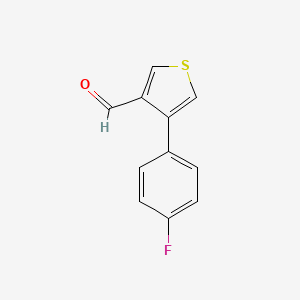

4-(4-Fluorophenyl)thiophene-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7FOS |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

4-(4-fluorophenyl)thiophene-3-carbaldehyde |

InChI |

InChI=1S/C11H7FOS/c12-10-3-1-8(2-4-10)11-7-14-6-9(11)5-13/h1-7H |

InChI Key |

PMFQSOUCJQXCEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=C2C=O)F |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 4 4 Fluorophenyl Thiophene 3 Carbaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group in 4-(4-fluorophenyl)thiophene-3-carbaldehyde is a key site for chemical modifications, readily undergoing nucleophilic addition, oxidation, and reduction reactions.

Nucleophilic Addition Reactions

The carbon atom of the carbaldehyde group is electrophilic and is susceptible to attack by various nucleophiles. This reactivity is fundamental to the synthesis of numerous derivatives.

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction typically proceeds under mild, often acid-catalyzed, conditions and involves the elimination of a water molecule nih.govmasterorganicchemistry.comresearchgate.net. The general mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration yields the stable imine product masterorganicchemistry.com.

The synthesis is often carried out by refluxing the aldehyde and the primary amine in a suitable solvent like ethanol or benzene (B151609), sometimes with a catalytic amount of an acid such as para-toluenesulfonic acid to facilitate the dehydration step core.ac.uk. The reaction of thiophene-3-carbaldehyde with various aromatic amines has been shown to produce the corresponding imines in good yields acs.org.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| This compound | Primary Amine (R-NH₂) | 4-(4-Fluorophenyl)-N-(R)thiophene-3-carbaldimine | Ethanol, reflux, catalytic acid |

| Thiophene-3-carbaldehyde | Aromatic Amines | Thiophene-3-yl-imines | Benzene, reflux, p-toluenesulfonic acid |

This table presents a generalized reaction scheme based on known reactivity of similar compounds.

Hydrazones and thiosemicarbazones are another important class of derivatives synthesized from this compound. These compounds are formed through the condensation reaction of the aldehyde with hydrazine or its derivatives (for hydrazones) and with thiosemicarbazide (for thiosemicarbazones) mdpi.comnih.gov. The reaction mechanism is analogous to imine formation, involving a nucleophilic addition to the carbonyl group followed by dehydration researchgate.net.

The synthesis is typically achieved by refluxing equimolar amounts of the aldehyde and the respective hydrazine or thiosemicarbazide in a protic solvent like methanol or ethanol, often with a few drops of a catalytic acid such as acetic acid nih.govikm.org.my. A wide variety of hydrazone and thiosemicarbazone derivatives of aromatic and heteroaromatic aldehydes have been synthesized using these methods mdpi.comnih.govscilit.com.

| Reactant 1 | Reactant 2 | Product Class | Typical Reaction Conditions |

| This compound | Hydrazine (or substituted hydrazine) | Hydrazone | Methanol/Ethanol, reflux, catalytic acetic acid |

| This compound | Thiosemicarbazide | Thiosemicarbazone | Methanol/Ethanol, reflux, catalytic acetic acid |

This table illustrates the general synthesis of hydrazones and thiosemicarbazones.

This compound can participate in aldol condensation reactions, specifically the Claisen-Schmidt condensation, with ketones containing an α-hydrogen to form chalcones. Chalcones are α,β-unsaturated ketones and are valuable intermediates in the synthesis of various heterocyclic compounds.

In a typical procedure, the thiophene-based aldehyde reacts with an acetophenone (B1666503) derivative in the presence of a strong base, such as potassium hydroxide or sodium hydroxide, in an alcoholic solvent like ethanol nih.gov. The base deprotonates the α-carbon of the ketone, generating an enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates to yield the thermodynamically stable chalcone nih.gov. Studies on the reaction of thiophene-3-carbaldehyde with various substituted acetophenones have demonstrated the successful synthesis of a range of chalcone derivatives nih.gov.

| Aldehyde | Ketone | Base | Product |

| Thiophene-3-carbaldehyde | 4-Hydroxyacetophenone | KOH | 1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one |

| Thiophene-3-carbaldehyde | 4-Methoxyacetophenone | KOH | 1-(4-methoxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one |

| Thiophene-3-carbaldehyde | 4-Bromoacetophenone | KOH | 1-(4-bromophenyl)-3-(thiophen-3-yl)prop-2-en-1-one |

This table, adapted from studies on thiophene-3-carbaldehyde, exemplifies the synthesis of chalcones.

Oxidation Reactions of the Carbaldehyde Moiety

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-(4-fluorophenyl)thiophene-3-carboxylic acid. Various oxidizing agents can be employed for this transformation.

Common methods for the oxidation of aldehydes to carboxylic acids include the use of chromium-based reagents like chromium trioxide (CrO₃) in an acidic medium, or potassium permanganate (KMnO₄). The oxidation of the closely related thiophene-2-carbaldehyde (B41791) to thiophene-2-carboxylic acid is a well-established reaction smolecule.comwikipedia.org. The synthesis of various substituted thiophene-2-carboxylic acids often involves the oxidation of the corresponding aldehyde beilstein-journals.org. While the oxidation of thiophenes can sometimes lead to the oxidation of the sulfur atom, careful selection of reaction conditions allows for the selective oxidation of the aldehyde group researchgate.net.

| Starting Material | Oxidizing Agent | Product |

| This compound | CrO₃ / H₂SO₄ | 4-(4-Fluorophenyl)thiophene-3-carboxylic acid |

| This compound | KMnO₄ | 4-(4-Fluorophenyl)thiophene-3-carboxylic acid |

This table outlines common oxidation reactions for aldehydes.

Reduction Reactions of the Carbaldehyde Moiety

The carbaldehyde group in this compound can be reduced to a primary alcohol, (4-(4-fluorophenyl)thiophen-3-yl)methanol. This transformation is typically achieved using hydride-based reducing agents.

Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its selectivity, typically not reducing other functional groups like esters or amides. Lithium aluminum hydride is a more powerful reducing agent and will also reduce a wider range of functional groups. The reduction is generally carried out in an appropriate solvent, such as methanol or ethanol for NaBH₄, and diethyl ether or tetrahydrofuran for LiAlH₄. The reaction of a related compound, (5-(4-fluoro-phenyl) thiophen-2-yl) (5-iodo-2-methyl-phenyl) methanol, has been synthesized via reduction, indicating the feasibility of reducing the carbonyl group on a fluorophenyl-substituted thiophene (B33073) ring system google.com.

| Starting Material | Reducing Agent | Product |

| This compound | Sodium Borohydride (NaBH₄) | (4-(4-Fluorophenyl)thiophen-3-yl)methanol |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | (4-(4-Fluorophenyl)thiophen-3-yl)methanol |

This table details common reduction reactions for aldehydes.

Knoevenagel Condensation and Related Pathways

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. The aldehyde group at the 3-position of this compound is expected to readily participate in such reactions. The electrophilic nature of the aldehyde carbon is influenced by the electron-withdrawing character of the adjacent thiophene ring and the 4-fluorophenyl substituent.

A variety of active methylene compounds can be employed, leading to a diverse range of derivatives. The general reaction scheme is as follows:

Reaction Scheme for Knoevenagel Condensation

This compound + Active Methylene Compound → Condensation Product

| Active Methylene Compound | Expected Product Structure | Potential Catalyst |

| Malononitrile | 2-((4-(4-Fluorophenyl)thiophen-3-yl)methylene)malononitrile | Piperidine, Pyrrolidine |

| Ethyl Cyanoacetate (B8463686) | Ethyl 2-cyano-3-(4-(4-fluorophenyl)thiophen-3-yl)acrylate | Sodium Acetate, Triethylamine |

| Diethyl Malonate | Diethyl 2-((4-(4-fluorophenyl)thiophen-3-yl)methylene)malonate | Piperidine, Sodium Ethoxide |

The resulting α,β-unsaturated products are valuable intermediates for further synthetic transformations, including Michael additions and cycloaddition reactions, opening pathways to more complex molecular architectures.

Modifications of the Thiophene Ring System

The thiophene nucleus is an electron-rich aromatic system, making it susceptible to various modifications, primarily through electrophilic substitution and metalation-quench sequences.

Electrophilic Aromatic Substitution on the Thiophene Nucleus

Electrophilic aromatic substitution is a characteristic reaction of thiophenes. The directing effects of the existing substituents on the this compound ring play a crucial role in determining the regioselectivity of these reactions. The 4-fluorophenyl group at the 4-position is generally considered ortho, para-directing, while the formyl group at the 3-position is a deactivating, meta-directing group. In the context of the thiophene ring, the positions available for substitution are C2 and C5.

Given the electronic properties of the substituents, electrophilic attack is most likely to occur at the C2 and C5 positions. The relative reactivity of these positions would depend on the specific electrophile and reaction conditions.

Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophilic Reagent | Expected Major Product(s) |

| Nitrating Mixture (HNO₃/H₂SO₄) | 2-Nitro-4-(4-fluorophenyl)thiophene-3-carbaldehyde and/or 5-Nitro-4-(4-fluorophenyl)thiophene-3-carbaldehyde |

| Bromine (Br₂) in Acetic Acid | 2-Bromo-4-(4-fluorophenyl)thiophene-3-carbaldehyde and/or 5-Bromo-4-(4-fluorophenyl)thiophene-3-carbaldehyde |

| Acyl Chloride/Lewis Acid (Friedel-Crafts Acylation) | 2-Acyl-4-(4-fluorophenyl)thiophene-3-carbaldehyde and/or 5-Acyl-4-(4-fluorophenyl)thiophene-3-carbaldehyde |

Functionalization via Metalation-Electrophilic Quenching Sequences

Directed ortho-metalation (DoM) and related metalation strategies provide a powerful tool for the regioselective functionalization of aromatic rings. For this compound, the formyl group can act as a directing group for lithiation at the adjacent C2 position. The use of a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), would be expected to deprotonate the C2 position selectively. The resulting organolithium intermediate can then be quenched with a variety of electrophiles to introduce new functional groups.

Potential Metalation-Quenching Reactions

| Electrophile | Functional Group Introduced at C2 |

| Carbon Dioxide (CO₂) | Carboxylic Acid |

| N,N-Dimethylformamide (DMF) | Aldehyde |

| Alkyl Halide (R-X) | Alkyl Group |

| Iodine (I₂) | Iodo Group |

This methodology offers a predictable and efficient route to 2-substituted derivatives that may not be easily accessible through direct electrophilic substitution.

Transformations at the 4-(4-Fluorophenyl) Substituent

The 4-(4-fluorophenyl) moiety also presents opportunities for further derivatization, although reactions on this part of the molecule are generally more challenging than those on the thiophene ring.

Reactions on the Fluorophenyl Moiety

The fluorine atom on the phenyl ring is a relatively poor leaving group for nucleophilic aromatic substitution (SNAAr). Such reactions typically require harsh conditions and strongly activated substrates, which may not be compatible with the thiophene-3-carbaldehyde core. However, under specific catalytic conditions, such as those involving transition metal complexes, displacement of the fluorine atom might be achievable.

Derivatization at Peripheral Positions of the Aryl Ring

Electrophilic aromatic substitution on the 4-fluorophenyl ring is also a possibility. The fluorine atom is an ortho, para-directing group. Therefore, electrophilic attack would be directed to the positions ortho to the fluorine atom (and meta to the thiophene substituent). The thiophene ring itself is a deactivating substituent on the phenyl ring, which would further influence the regioselectivity.

Predicted Regioselectivity on the Fluorophenyl Ring

| Electrophilic Reagent | Expected Major Product |

| Nitrating Mixture (HNO₃/H₂SO₄) | 4-(2-Nitro-4-fluorophenyl)thiophene-3-carbaldehyde |

| Bromine (Br₂) with a Lewis Acid | 4-(2-Bromo-4-fluorophenyl)thiophene-3-carbaldehyde |

It is important to note that these reactions would likely require more forcing conditions compared to substitutions on the more activated thiophene ring, and careful optimization would be necessary to achieve selective functionalization of the fluorophenyl moiety without affecting the thiophene core.

Computational and Theoretical Investigations into 4 4 Fluorophenyl Thiophene 3 Carbaldehyde and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular properties of thiophene (B33073) derivatives. These methods offer a powerful compromise between accuracy and computational cost, making them suitable for molecules of medium to large size. nih.gov

Density Functional Theory (DFT) Studies for Electronic Structure

DFT calculations are frequently employed to determine the optimized molecular geometry and electronic structure of compounds like 4-(4-Fluorophenyl)thiophene-3-carbaldehyde. A popular approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set such as 6-311++G(d,p). nih.govresearchgate.net This level of theory has proven effective for predicting the structural parameters of similar heterocyclic systems. sciety.org

Studies on related molecules, such as 3-(p-fluorophenyl)thiophene (FPT), have used DFT to analyze geometric structures in both neutral and doped states. researchgate.net These calculations reveal how the planarity of the thiophene and phenyl rings, as well as the bond lengths and angles, are influenced by the electronic state of the molecule. For this compound, DFT would be used to model the ground state geometry, paying close attention to the dihedral angle between the thiophene and fluorophenyl rings, which is critical for understanding the extent of π-conjugation in the system.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. libretexts.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. sciety.orgnih.gov

A smaller energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to be excited. scielo.org.mx In computational studies of thiophene derivatives, the HOMO is typically localized over the π-conjugated system of the thiophene and phenyl rings, while the LUMO may also be distributed across this system, often with significant contributions from the electron-withdrawing carbaldehyde group. DFT calculations provide precise energy values for these orbitals, allowing for the quantification of the energy gap. researchgate.netnih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Thiophene Analogues Note: These are typical values for related compounds and serve as an illustrative example.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -4.994 |

| ELUMO | -1.142 |

| Energy Gap (ΔE) | 3.852 |

Data derived from computational studies on similar thiophene derivatives. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. sciety.orgorientjchem.org It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. orientjchem.orgresearchgate.net

The MEP map is color-coded to represent different electrostatic potential values:

Red: Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Represents regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack.

Green: Denotes regions with a neutral or zero potential. researchgate.net

For this compound, the MEP map would likely show a significant region of negative potential (red) around the oxygen atom of the carbaldehyde group due to its high electronegativity and lone pairs of electrons. Conversely, the hydrogen atom of the aldehyde group and the carbons attached to the electronegative fluorine and oxygen atoms would likely exhibit a positive potential (blue). researchgate.net

Calculation of Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's stability and reactivity. researchgate.netdergipark.org.tr These descriptors are calculated using the following relationships, based on Koopman's theorem:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, making them less reactive. scielo.org.mx

Chemical Potential (μ): μ = -(I + A) / 2. This describes the tendency of electrons to escape from the system. dergipark.org.tr

Electrophilicity Index (ω): ω = μ² / (2η). This index measures the energy stabilization when a system acquires additional electronic charge from its environment. arxiv.org

A high electrophilicity index suggests a good electrophile, while low chemical hardness indicates higher reactivity. researchgate.netdergipark.org.tr These parameters are crucial for rationalizing the chemical behavior of molecules in various reactions. scielo.org.mx

Table 2: Calculated Global Reactivity Descriptors for a Representative Thiophene Analogue Note: These values are illustrative and based on calculations for similar molecular systems.

| Descriptor | Definition | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 4.994 |

| Electron Affinity (A) | -ELUMO | 1.142 |

| Chemical Hardness (η) | (I - A) / 2 | 1.926 |

| Chemical Potential (μ) | -(I + A) / 2 | -3.068 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.446 |

Data derived from computational studies on similar thiophene derivatives. nih.gov

Vibrational Frequency Calculations and Spectroscopic Correlations

Theoretical vibrational frequency calculations are performed to complement and aid in the interpretation of experimental spectroscopic data, such as Fourier-transform infrared (FT-IR) spectra. researchgate.net Using DFT methods, the harmonic vibrational frequencies of the molecule in its ground state can be computed. uit.no

These calculations can predict the vibrational modes associated with specific functional groups within this compound. For instance, the calculations would identify the characteristic stretching frequencies for:

The C=O bond of the carbaldehyde group.

The C-H bond of the aldehyde.

The C-F bond on the phenyl ring.

Vibrations within the thiophene and phenyl rings.

By comparing the calculated frequencies with experimental spectra, a detailed assignment of the observed absorption bands can be made, confirming the molecular structure. nih.govresearchgate.net

Molecular Modeling and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.gov This method is instrumental in drug discovery for evaluating the biological potential of compounds. sciety.org

In a typical docking study involving a thiophene derivative, the molecule is placed into the binding site of a target protein to determine its binding affinity and interaction patterns. researchgate.netjuniperpublishers.com For this compound, a docking simulation would assess how its distinct structural features interact with the amino acid residues of a receptor's active site. nih.gov

Key interactions often observed include:

Hydrogen Bonding: The aldehyde oxygen can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The thiophene and fluorophenyl rings can engage in hydrophobic interactions with nonpolar residues.

Halogen Bonding: The fluorine atom might participate in halogen bonding, a specific type of non-covalent interaction.

The results are often expressed as a binding energy or docking score (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. researchgate.netgyanvihar.org These studies provide valuable hypotheses about the molecule's mechanism of action and can guide the design of more potent analogues. nih.gov

Ligand-Target Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The interaction is scored based on binding energy, which indicates the affinity of the ligand for the target.

The predicted binding affinity and interaction patterns are fundamental in structure-based drug design. A typical data output from such a study is presented in the table below, which for this specific compound remains hypothetical until research is published.

| Biological Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Conformational Analysis and Stability Studies

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound would involve calculating the molecule's energy as a function of the torsion angles between its constituent rings—the thiophene and the 4-fluorophenyl group—and the orientation of the carbaldehyde group.

Such studies are typically performed using quantum mechanical methods like DFT. By rotating the single bond connecting the thiophene and phenyl rings, a potential energy surface can be generated. The minima on this surface correspond to stable, low-energy conformers, while the maxima represent the energy barriers to rotation. This analysis reveals the most likely shapes the molecule will adopt and the energy required to transition between them. The relative planarity or twist between the aromatic rings is a critical parameter, as it affects the molecule's electronic conjugation and ability to fit into a receptor's binding site.

Although detailed conformational and stability studies for this compound have not been specifically reported, research on similar thiophene derivatives highlights the importance of these analyses. The results would typically include the dihedral angles of the most stable conformers and the energy barriers separating them.

| Parameter | Calculated Value | Computational Method |

|---|---|---|

| Most Stable Conformer (Dihedral Angle) | Data not available in published literature | e.g., DFT/B3LYP/6-31G |

| Rotational Energy Barrier (kcal/mol) | Data not available in published literature | e.g., DFT/B3LYP/6-31G |

Photophysical Property Predictions and Charge Transfer Analysis

The electronic and optical properties of this compound can be predicted using computational methods, particularly TD-DFT. These studies are essential for applications in materials science, such as in organic light-emitting diodes (OLEDs), and for developing fluorescent probes. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's electronic excitability and chemical reactivity.

A smaller HOMO-LUMO gap generally suggests that a molecule can be more easily excited and is more reactive. The analysis also predicts the molecule's absorption and emission spectra by calculating vertical excitation energies and oscillator strengths, which correspond to the probability of a particular electronic transition.

Furthermore, these calculations can elucidate intramolecular charge transfer (ICT) characteristics. In molecules with electron-donating and electron-accepting groups, excitation with light can cause a shift of electron density from one part of the molecule to another. For this compound, the thiophene ring can act as a π-bridge and donor, while the carbaldehyde group is an electron-withdrawing group, facilitating ICT upon excitation. The distribution of HOMO and LUMO orbitals can visually represent this charge transfer potential.

While theoretical studies on the photophysical properties of many thiophene-based chromophores have been published, specific data for this compound remains to be reported. rsc.org

| Property | Predicted Value | Computational Method |

|---|---|---|

| HOMO Energy | Data not available in published literature | e.g., DFT/B3LYP |

| LUMO Energy | Data not available in published literature | e.g., DFT/B3LYP |

| HOMO-LUMO Gap (eV) | Data not available in published literature | e.g., DFT/B3LYP |

| Major Electronic Transition (λmax) | Data not available in published literature | e.g., TD-DFT |

| Oscillator Strength (f) | Data not available in published literature | e.g., TD-DFT |

Exploration of Functional Applications and Bioactivities Non Clinical of 4 4 Fluorophenyl Thiophene 3 Carbaldehyde and Its Analogues

Applications in Materials Science and Organic Electronics

The inherent π-conjugated system of the thiophene (B33073) ring, coupled with the electronic influence of the 4-fluorophenyl substituent, makes these compounds promising candidates for the development of novel organic materials with tailored electronic and optical properties.

Design of Organic Semiconductors and Conductive Polymers

Thiophene-based molecules are a cornerstone in the field of organic electronics, serving as fundamental units for the construction of organic semiconductors and conductive polymers. The performance of these materials is intrinsically linked to the molecular structure, which dictates intermolecular interactions, solid-state packing, and charge carrier mobility. The introduction of an aryl group, such as 4-fluorophenyl, at the 4-position of the thiophene ring can significantly influence these properties.

The aldehyde functionality at the 3-position provides a reactive site for polymerization or for the synthesis of more complex conjugated systems. For instance, thiophene-aldehyde derivatives can be polymerized both chemically and electrochemically to form conductive polymers. These polymers, which often feature an extended π-conjugated backbone, are essential for applications in organic field-effect transistors (OFETs) and other electronic devices. The presence of the fluorine atom can enhance the stability and modify the electronic energy levels of the resulting materials, which are critical parameters for semiconductor performance.

Research into thiophene-based polymers has shown that judicial monomer design and controlled π-conjugation are key to developing solution-processable semiconductors with excellent self-organization capabilities, leading to the formation of extended lamellar π-stacking orders crucial for efficient charge transport.

Optoelectronic Device Components (e.g., Organic Light-Emitting Diodes, Sensors)

The photophysical properties of 4-(4-fluorophenyl)thiophene-3-carbaldehyde and its derivatives make them suitable for use in optoelectronic devices. Thiophene-containing π-conjugated systems are known to exhibit strong absorption and emission in the visible region of the electromagnetic spectrum, a prerequisite for applications in Organic Light-Emitting Diodes (OLEDs).

In the design of materials for OLEDs, donor-π-acceptor (D-π-A) architectures are often employed to tune the emission color and improve device efficiency. The 4-(4-fluorophenyl)thiophene moiety can act as a π-bridge in such systems. The aldehyde group can be readily converted into other functional groups to attach donor or acceptor units, allowing for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, controls the color and efficiency of the emitted light.

Furthermore, the reactivity of the aldehyde group allows for the functionalization of conductive polymer films. For example, fluorescent nanoparticles can be grafted onto the surface of a polymer film derived from a thiophene-aldehyde monomer, creating a fluorescent semiconducting polymer film with potential applications in sensor technology.

Energy Storage and Electrochromic Systems

Conducting polymers derived from thiophene analogues are also being investigated for their potential in energy storage and electrochromic devices. Electrochromism is the phenomenon where a material changes its optical properties (i.e., color) in response to an applied electrical potential. This property can be harnessed in smart windows, displays, and energy storage devices where a visual indication of the charge state is desirable.

Polymers based on the 3,4-ethylenedioxythiophene (B145204) (EDOT) scaffold, a close relative of thiophene, are widely used as electrochromic materials. Functionalized thiophene polymers can exhibit similar properties. The redox reactions that these conjugated polymers undergo are accompanied by changes in their electronic structure, leading to a change in color. This dual functionality allows for the development of devices that can both store energy, like a supercapacitor or battery, and provide a visual feedback on their state of charge. The incorporation of the this compound moiety into such polymer systems could offer a way to tune the electrochromic response and the energy storage capacity of the material.

Catalytic Applications and Ligand Design

The heteroaromatic nature of the thiophene ring and the presence of the reactive carbaldehyde group in this compound and its analogues allow for their use in the design of novel ligands for metal-catalyzed reactions.

Role as Ligands in Metal-Catalyzed Reactions

While thiophenes themselves are generally poor donors to most transition metals, they can be readily functionalized to create effective ligands. The carbaldehyde group in this compound is a versatile handle for the synthesis of a variety of polydentate ligands. A common strategy is the condensation of the aldehyde with a primary amine to form a Schiff base (imine).

These thiophene-derived Schiff base ligands can coordinate to a wide range of metal ions, including copper(II), zinc(II), and cadmium(II), to form stable metal complexes. The resulting complexes have shown potential as catalysts in various organic transformations. For example, metal complexes of Schiff bases derived from thiophene-2-carbaldehyde (B41791) have been used to modify the surface of TiO2, creating photocatalysts with enhanced activity in the degradation of organic pollutants under UV-visible light irradiation.

The electronic properties of the thiophene ring and any substituents, such as the 4-fluorophenyl group, can influence the electronic environment of the metal center in the complex, thereby modulating its catalytic activity. This allows for the rational design of catalysts with specific activities and selectivities for a given reaction.

| Ligand Type | Metal Ion | Catalytic Application |

| Thiophene-derived Schiff base | Cu(II), Zn(II), Cd(II) | Oxidation reactions, Photocatalysis |

| N,S-Heterocyclic Carbene | Palladium(II) | C-C coupling reactions |

Mechanistic Biological Activity Studies (In Vitro Models)

A significant body of research has focused on the in vitro biological activities of thiophene derivatives, revealing a broad spectrum of potential therapeutic applications. While clinical studies on this compound itself are not documented, the activities of its analogues provide valuable insights into its potential bioactivities.

Thiophene-containing compounds have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties. The mechanism of action for these activities is often attributed to the ability of the thiophene scaffold and its substituents to interact with specific biological targets, such as enzymes and receptors.

In the context of anticancer research, various thiophene derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines. For example, a series of 4-arylthiophene-2-carbaldehyde compounds, which are structural isomers of the title compound, were synthesized and screened for their biological activities. Some of these compounds displayed significant antibacterial activity, while others were found to be potent urease inhibitors or nitric oxide scavengers.

The following table summarizes the observed in vitro activities of some thiophene derivatives:

| Compound Class | In Vitro Activity | Example Target/Assay |

| 4-Arylthiophene-2-carbaldehydes | Antibacterial | P. aeruginosa |

| 4-Arylthiophene-2-carbaldehydes | Urease inhibition | |

| 4-Arylthiophene-2-carbaldehydes | Nitric oxide scavenging | |

| Thiophene-derived Schiff base metal complexes | Antimicrobial | E. coli, S. aureus, C. albicans |

| Thiophene carboxamides | Anticancer | Hep3B cancer cell line |

It is important to note that these are non-clinical, in vitro findings, and further research is required to establish any potential therapeutic applications.

Enzyme Inhibition Potency and Mechanisms

Analogues of this compound have been extensively studied as inhibitors of a wide range of enzymes implicated in various pathological conditions. The inherent structural features of the thiophene ring, coupled with the electronic properties of the fluorophenyl substituent, contribute to their potent inhibitory activities.

Thiophene derivatives are recognized for their anti-inflammatory properties, which are often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are key players in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. nih.govnih.govresearchgate.netresearchgate.net

Research has shown that certain trisubstituted thiophene derivatives exhibit significant inhibitory activity against both COX-1 and COX-2 enzymes, as well as 5-LOX. For instance, the compound N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide was identified as a potent and selective COX-2 inhibitor with an IC50 value of 5.45 μM and a selectivity index of 8.37. This compound also demonstrated notable 5-LOX inhibition with an IC50 of 4.33 μM. mdpi.com Molecular modeling studies suggest that these compounds can bind effectively to the active sites of both COX-2 and 5-LOX, mimicking the binding of known inhibitors like celecoxib (B62257) and nordihydroguaiaretic acid (NDGA), respectively. mdpi.com The anti-inflammatory potential of thiophene-based compounds is further supported by in vivo studies using models such as carrageenan-induced paw edema. mdpi.com

| Compound | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | COX-2 | 5.45 | mdpi.com |

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | 5-LOX | 4.33 | mdpi.com |

| Celecoxib (Reference) | COX-2 | 0.35 | mdpi.com |

| NDGA (Reference) | 5-LOX | 2.46 | mdpi.com |

Anoctamin 1 (ANO1), a calcium-activated chloride channel, has emerged as a promising target for analgesic agents. nih.govnih.gov Derivatives of 4-arylthiophene-3-carboxylic acid, which are structurally related to this compound, have been identified as potent inhibitors of the ANO1 channel. nih.govnih.govnih.gov Through virtual screening and subsequent chemical optimization, a series of these compounds were synthesized and evaluated for their ANO1 inhibitory activity.

One of the most potent compounds identified was a 1-naphthyl substituted derivative, which exhibited an IC50 of 0.79 μmol/L. nih.gov Structure-activity relationship (SAR) studies revealed that the nature of the substituent at the aryl group significantly influences the inhibitory potency. nih.gov For instance, a 4-chlorophenyl substituent was found to be highly favorable for activity. nih.gov Further optimization led to the discovery of DFBTA, 4-(4-chlorophenyl)-2-(2,5-difluorobenzamido)thiophene-3-carboxylic acid, with a remarkable ANO1 inhibition IC50 of 24 nM. nih.govresearchgate.net These findings highlight the potential of the 4-arylthiophene-3-carboxylic acid scaffold in developing novel and selective ANO1 inhibitors.

| Compound | IC50 (μM) | Reference |

|---|---|---|

| 1-Naphthyl substituted derivative | 0.79 | nih.gov |

| DFBTA (4-(4-chlorophenyl)-2-(2,5-difluorobenzamido)thiophene-3-carboxylic acid) | 0.024 | nih.govresearchgate.net |

| 4-CF3-phenyl substituted derivative | >10 | nih.gov |

| 2,4-dichloridephenyl substituted derivative | >10 | nih.gov |

In the context of metabolic disorders, the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key therapeutic strategy. While direct studies on this compound are limited, research on related thiophene-based structures indicates their potential in this area. For example, novel thiazole (B1198619) derivatives of thiophene carbaldehyde have been synthesized and evaluated for their in vitro α-glucosidase inhibitory activity. nih.gov

Several of these thiazole-thiophene hybrids displayed excellent inhibitory potential, with some compounds exhibiting IC50 values significantly better than the standard drug, acarbose. nih.gov Molecular docking studies suggest that these compounds can effectively bind to the active site of α-glucosidase. nih.gov Similarly, benzimidazole-bearing thiosemicarbazone derivatives have shown potent inhibitory activity against both α-amylase and α-glucosidase, with IC50 values in the low micromolar range. researchgate.net These findings suggest that the thiophene-3-carbaldehyde scaffold is a promising starting point for the design of novel inhibitors of carbohydrate-metabolizing enzymes.

| Compound Class | Target Enzyme | IC50 Range (μM) | Reference |

|---|---|---|---|

| Thiazole derivatives of thiophene carbaldehyde | α-Glucosidase | 10.21 - 88.36 | nih.gov |

| Benzimidazole-bearing thiosemicarbazones | α-Amylase | 1.10 - 21.10 | researchgate.net |

| Benzimidazole-bearing thiosemicarbazones | α-Glucosidase | 1.30 - 22.10 | researchgate.net |

| Acarbose (Reference) | α-Glucosidase | ~11.29 | researchgate.net |

| Acarbose (Reference) | α-Amylase | ~11.12 | researchgate.net |

The thiophene scaffold has also been explored for its antibacterial and anticancer potential through the inhibition of essential enzymes like DNA gyrase and dihydrofolate reductase (DHFR). mdpi.comnih.gov A class of antibacterial thiophenes has been identified that targets DNA gyrase with a unique allosteric mechanism. mdpi.com These compounds stabilize gyrase-mediated DNA-cleavage complexes by binding to a protein pocket remote from the DNA, offering a novel approach to combat bacterial resistance to existing antibiotics like fluoroquinolones. mdpi.com

In the realm of anticancer research, thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized as potent dual inhibitors of thymidylate synthase (TS) and DHFR. nih.gov One classical analogue demonstrated IC50 values of 40 nM and 20 nM against human TS and human DHFR, respectively, making it one of the most potent dual inhibitors known to date. nih.gov Nonclassical analogues also showed significant inhibitory activities against both enzymes. nih.gov These studies underscore the versatility of the thiophene core in designing inhibitors for crucial enzymes in prokaryotic and eukaryotic systems.

| Compound | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| Classical Analogue 4 | Human DHFR | 20 nM | nih.gov |

| Nonclassical Analogue 7 | Human DHFR | 0.56 µM | nih.gov |

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor in several pathogenic bacteria. The inhibition of urease is a valuable strategy for the treatment of infections caused by these organisms. Morpholine-thiophene hybrid thiosemicarbazones, which can be synthesized from thiophene carbaldehydes, have been shown to be effective urease inhibitors.

A series of these compounds exhibited outstanding urease inhibition with IC50 values in the range of 3.80–5.77 μM, which is significantly more potent than the standard inhibitor, thiourea (B124793) (IC50 = 22.31 μM). Structure-activity relationship studies indicated that the nature and position of substituents on the thiophene ring play a crucial role in the inhibitory activity. For instance, the presence of a chloro group at the fifth position of the thiophene ring resulted in the highest inhibitory strength.

| Compound | IC50 (μM) | Reference |

|---|---|---|

| 5g (5-chloro substituted) | 3.80 ± 1.9 | |

| 5i (5-nitro substituted) | 3.90 ± 2.7 | |

| 5h (5-bromo substituted) | 3.98 ± 2.2 | |

| 5c (4-methyl substituted) | 4.00 ± 2.4 | |

| Thiourea (Reference) | 22.31 ± 0.03 |

Receptor Interaction and Modulatory Effects

Beyond enzyme inhibition, analogues of this compound, particularly thiophene-3-carboxamide (B1338676) derivatives, have demonstrated significant interactions with cellular receptors, leading to potent anticancer and anti-angiogenic effects.

One of the key receptor targets identified for this class of compounds is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govresearchgate.net A series of novel thiophene-3-carboxamide derivatives based on the VEGFR-2 inhibitor PAN-90806 were synthesized and evaluated. One compound, in particular, exhibited excellent anti-proliferative activity against various cancer cell lines and effective VEGFR-2 inhibitory activity with an IC50 value of 191.1 nM. nih.gov Further cellular thermal shift assays (CETSA) confirmed that VEGFR-2 is a direct target of this compound in cell lines. nih.gov The mechanism of action involves the inhibition of VEGFR-2 protein phosphorylation, leading to the suppression of downstream signaling pathways. nih.gov

In addition to VEGFR-2, the anticancer activity of thiophene carboxamide derivatives has also been linked to their interaction with tubulin. researchgate.net Certain thiophene carboxamides, designed as biomimetics of the natural anticancer agent Combretastatin A-4 (CA-4), have shown potent activity against hepatocellular carcinoma cell lines. Molecular docking studies revealed that these compounds bind to the colchicine-binding site on tubulin, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest and apoptosis. researchgate.net The thiophene ring plays a critical role in these interactions, participating in key binding events within the receptor pocket.

Furthermore, trisubstituted thiophene-3-carboxamide selenide (B1212193) derivatives have been developed as novel Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. The most potent compound from this series displayed an impressive EGFR kinase inhibition with an IC50 value of 94.44 nM and significant antiproliferative activity against various cancer cell lines.

| Compound Class | Receptor Target | IC50 | Reference |

|---|---|---|---|

| Thiophene-3-carboxamide derivative (14d) | VEGFR-2 | 191.1 nM | nih.gov |

| Thiophene carboxamide derivative (2b) | Tubulin (Hep3B cells) | 5.46 µM | |

| Thiophene carboxamide derivative (2e) | Tubulin (Hep3B cells) | 12.58 µM | |

| Trisubstituted thiophene-3-carboxamide selenide (16e) | EGFR Kinase | 94.44 nM |

PD-L1 Antagonism

The programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein, and its inhibition is a key strategy in cancer immunotherapy. Researchers have designed and synthesized a novel class of PD-L1 antagonists based on a 2-hydroxy-4-phenylthiophene-3-carbonitrile moiety. These compounds were developed to mimic the binding of known small molecular PD-L1 inhibitors. researchgate.net

Computational docking studies confirmed that these thiophene-based ligands share similar binding modes with established Bristol-Myers Squibb inhibitors. Their biological activity was further validated through various in vitro assays, including a cell-based PD-1/PD-L1 immune checkpoint blockade assay which confirmed the activity of all tested compounds. researchgate.net This research highlights the potential of the 4-phenylthiophene scaffold as a core structure for the development of new small-molecule immune checkpoint inhibitors. researchgate.net

Sodium-Dependent Glucose Co-Transporter 2 (SGLT2) Interaction

Analogues of this compound have been successfully developed as potent inhibitors of the sodium-dependent glucose co-transporter 2 (SGLT2). SGLT2 is a key protein responsible for glucose reabsorption in the kidneys, making it a prime target for anti-diabetic therapies. jst.go.jp

A prominent example is Canagliflozin, a C-glucoside bearing a thiophene ring, which is an approved medication for type 2 diabetes. nih.govnih.gov The development of Canagliflozin stemmed from the discovery that C-glucosides with a heteroaromatic ring, such as thiophene, are metabolically more stable than earlier O-glucoside inhibitors. nih.gov

Further research into thiophene-C-glucosides has explored their structure-activity relationships (SAR). Studies on a series of 4-ethylbenzyl-substituted thiophene-C-glucosides demonstrated good inhibitory activities against human SGLT2 (hSGLT2). jst.go.jp Notably, the introduction of a chlorine atom to the thiophene ring, as in the chlorothiophene derivative 3f , resulted in remarkable inhibitory activity, with an IC50 value of 4.0 nM. researchgate.netjst.go.jp Another study identified an ethylphenyl-substituted thiophene C-aryl glucoside (71p ) as having potent in vitro inhibitory activity against SGLT2, with an IC50 of 4.47 nM. skku.edu

| Compound | Description | SGLT2 Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Canagliflozin | C-glucoside with a thiophene ring | Potent and selective | nih.gov |

| Compound 3f | Chlorothiophene-C-glucoside | 4.0 nM | researchgate.netjst.go.jp |

| Compound 71p | Ethylphenyl-substituted thiophene C-aryl glucoside | 4.47 nM | skku.edu |

p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38α mitogen-activated protein kinase (MAPK) is a therapeutic target for inflammatory diseases and cancer due to its central role in cellular processes. nih.govskku.edu A library of substituted thiophene-based compounds, incorporating the vicinal 4-fluorophenyl and 4-pyridyl rings common to many p38α MAPK inhibitors, has been designed and evaluated. nih.govskku.edu

These synthesized analogues showed a higher binding affinity for the active phosphorylated form of p38α MAPK compared to the inactive form. One key analogue, 4-(2-(4-fluorophenyl)thiophen-3-yl)pyridine, demonstrated a binding affinity (Ki) of 0.6 μM to active p38α MAPK. This finding underscores that the thiophene ring serves as an effective core scaffold for p38α MAPK inhibitors. nih.govskku.edu Further elaboration of this structure by adding a substituted phenyl ring to probe a second hydrophobic pocket led to many analogues with low micromolar affinity. nih.govskku.edu

| Compound | Target | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 4-(2-(4-fluorophenyl)thiophen-3-yl)pyridine | Active p38α MAPK | 0.6 μM | nih.govskku.edu |

Antimicrobial Efficacy (In Vitro Assays)

Thiophene derivatives have demonstrated a broad spectrum of antimicrobial properties in various in vitro assays.

Antibacterial Activity against Bacterial Strains

Newly synthesized thiophene derivatives have been screened for their in vitro antibacterial activity against a range of bacterial strains. In one study, derivatives were tested using the agar (B569324) diffusion method, with ampicillin (B1664943) as the standard. nih.gov Another study focused on thiophene derivatives against colistin-resistant (Col-R) Acinetobacter baumannii and Escherichia coli. Thiophene derivatives 4 , 5 , and 8 exhibited MIC50 values between 16 and 32 mg/L for Col-R A. baumannii and between 8 and 32 mg/L for Col-R E. coli. Time-kill curve assays confirmed that compounds 4 and 8 had bactericidal effects against these strains. wikipedia.org

Furthermore, pyrazole (B372694) derivatives incorporating a thiophene moiety have been evaluated as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR) against multidrug-resistant (MDR) pathogens. A pyrazole containing a thiophene-3-carboxylate derivative (7b ) showed high potency against all tested pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL. emanresearch.org

| Compound Class/Derivative | Bacterial Strain(s) | Activity (MIC/MIC50) | Reference |

|---|---|---|---|

| Thiophene derivatives 4, 5, 8 | Col-R A. baumannii | 16-32 mg/L (MIC50) | wikipedia.org |

| Thiophene derivatives 4, 5, 8 | Col-R E. coli | 8-32 mg/L (MIC50) | wikipedia.org |

| Pyrazole-thiophene derivative 7b | MDR Pathogens | 0.22-0.25 μg/mL (MIC) | emanresearch.org |

Antifungal Activity against Fungal Strains

The antifungal potential of thiophene derivatives has been well-documented against various fungal species. A series of 2-[(substituted-benzylidene)-amino]-4,5-cycloalkyl-thiophene-3-carbonitrile derivatives were screened against clinical isolates of Candida and Criptococcus. The Cryptococcus strains were generally more sensitive than Candida. Compound 4d , a cyclohexyl derivative, was the most active, with minimal fungicidal concentration (MFC) values ranging from 100-800 μg/mL. researchgate.net

In another study, novel thiophene/furan-1,3,4-oxadiazole carboxamides were designed as succinate (B1194679) dehydrogenase (SDH) inhibitors. Several of these compounds showed remarkable activity against Sclerotinia sclerotiorum, with compound 4i being the most potent, exhibiting an EC50 value of 0.140 ± 0.034 mg/L, which was superior to the standard fungicide boscalid. nih.gov Additionally, the thiophene derivative protiofate (B1679740) has shown good inhibitory activity against yeasts and filamentous fungi. atauni.edu.tr

| Compound Class/Derivative | Fungal Strain(s) | Activity (MFC/EC50) | Reference |

|---|---|---|---|

| Compound 4d (cyclohexyl-thiophene) | Cryptococcus spp. | 100-800 μg/mL (MFC) | researchgate.net |

| Compound 4i (thiophene-oxadiazole) | Sclerotinia sclerotiorum | 0.140 ± 0.034 mg/L (EC50) | nih.gov |

Cytotoxicity against Specific Cancer Cell Lines (In Vitro Models)

Thiophene-based compounds have emerged as a significant class of heterocyclic molecules with promising anti-cancer properties. jst.go.jp In vitro studies have demonstrated their cytotoxic effects across a panel of human cancer cell lines.

One novel thiophene carboxylate, compound F8 , consistently induced cell death at low micromolar concentrations in lymphoma, leukemia, and other cancer cell lines after a 48-hour period. jst.go.jp Further investigation into its effect on the acute lymphoblastic lymphoma CCRF-CEM cell line revealed that it induces apoptosis through mechanisms including the generation of reactive oxygen species and mitochondrial depolarization. jst.go.jp

Another study evaluated a 2-(substituted amino)-4,5-dialkyl-thiophene-3-carbonitrile derivative (6CN-09 ) on pancreatic (PANC) and prostate (PC3) carcinoma cell lines. The cytotoxic effects were found to be dependent on the specific cell line, likely due to the unique metabolic pathways and characteristics of each cell type.

| Compound Class/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Compound F8 (thiophene carboxylate) | CCRF-CEM (Acute Lymphoblastic Lymphoma) | Induces apoptosis at low micromolar concentrations | jst.go.jp |

| Compound 6CN-09 (thiophene-3-carbonitrile) | PANC (Pancreatic Carcinoma), PC3 (Prostate Carcinoma) | Demonstrated cytotoxic effects |

Antioxidant and Nitric Oxide (NO) Scavenging Activities of this compound and its Analogues

Research into the antioxidant and nitric oxide (NO) scavenging potential of thiophene-based compounds has revealed significant bioactivity, suggesting their potential as agents against oxidative stress-related conditions. While direct studies on the antioxidant properties of this compound are not extensively detailed in the available literature, research on closely related analogues, particularly 4-arylthiophene-2-carbaldehydes, provides valuable insights into their nitric oxide scavenging capabilities.

Nitric oxide is a free radical that can contribute to inflammatory processes and the development of cancer when produced in excess. The ability of a compound to scavenge nitric oxide is a key indicator of its antioxidant potential. A study focused on a series of novel 4-arylthiophene-2-carbaldehyde compounds demonstrated that these molecules can directly react with nitric oxide, thereby inhibiting the formation of nitrite.

The investigation highlighted that the substitution pattern on the aryl ring significantly influences the NO scavenging activity. For instance, the compound 3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile was identified as a particularly potent NO scavenger, exhibiting an IC50 value of 45.6 µg/mL. nih.gov Another noteworthy analogue, 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde, which bears structural similarity to this compound, also demonstrated activity in the broader biological evaluations conducted in the same study, although its specific IC50 for NO scavenging was not singled out in the primary findings. nih.gov

The research underscores the therapeutic potential of thiophene derivatives as antioxidants. It has been observed that compounds with high antioxidant activity can also serve as antitumor agents, indicating a valuable direction for future drug development. nih.gov The direct interaction of these synthesized thiophene compounds with nitric oxide showcases their excellent potential to mitigate its harmful effects. nih.gov

The following table summarizes the nitric oxide scavenging activity for a selection of 4-arylthiophene-2-carbaldehyde analogues.

Table 1: Nitric Oxide Scavenging Activity of 4-Arylthiophene-2-Carbaldehyde Analogues

| Compound | Structure | IC50 (µg/mL) |

|---|---|---|

| 3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile |  |

45.6 nih.gov |

| 4-(4-Methylphenyl)thiophene-2-carbaldehyde |  |

Data not specified |

| 4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde |  |

Data not specified |

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding for 4-(4-Fluorophenyl)thiophene-3-carbaldehyde

While specific academic literature exclusively detailing the synthesis and properties of this compound is limited, the current understanding can be synthesized from established methodologies for the preparation of substituted thiophenes. The structural motif of a 4-arylthiophene-3-carbaldehyde suggests several plausible synthetic strategies, primarily revolving around the construction of the thiophene (B33073) ring and the introduction of the aryl and formyl groups.

Key synthetic approaches for related thiophene derivatives include:

Gewald Reaction: This multicomponent reaction is a cornerstone in thiophene synthesis, typically involving a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. For the target molecule, a precursor ketone could be reacted with a cyanoacetate (B8463686) and sulfur to form a 2-aminothiophene intermediate, which would then require further modification to introduce the 4-fluorophenyl group and convert the amino group to a formyl group. nih.govsemanticscholar.org

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. A potential route to this compound could involve the coupling of a 4-bromothiophene-3-carbaldehyde (B32767) derivative with 4-fluorophenylboronic acid. nih.gov This method offers high functional group tolerance and is widely used in the synthesis of aryl-substituted heterocycles. nih.gov

Other Metal-Catalyzed Reactions: Various other metal-catalyzed reactions, employing copper, rhodium, or other transition metals, have been developed for the regioselective synthesis of substituted thiophenes. nih.gov These methods can offer alternative pathways with potentially higher yields or milder reaction conditions.

The physicochemical properties of this compound can be inferred from its structure. The presence of the thiophene ring, a fluoro-substituted phenyl group, and a carbaldehyde moiety suggests a molecule with potential for diverse chemical transformations and biological interactions. The electron-withdrawing nature of the fluorine atom and the aldehyde group can influence the electronic properties of the thiophene ring, affecting its reactivity and potential applications.

Below is a table summarizing the key molecular information for this compound.

| Property | Value |

| CAS Number | 1254836-27-5 |

| Molecular Formula | C11H7FOS |

| Molecular Weight | 206.24 g/mol |

| SMILES Code | O=CC1=CSC=C1C2=CC=C(F)C=C2 |

This data is sourced from commercial supplier information. bldpharm.com

Identification of Emerging Research Opportunities and Untapped Potential

The untapped potential of this compound lies in its structural features, which make it an attractive scaffold for medicinal chemistry and materials science.

Medicinal Chemistry: Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, analgesic, and antitumor properties. eprajournals.com The 4-arylthiophene-3-carboxylic acid scaffold, structurally similar to the target compound, has been identified as a potent inhibitor of the ANO1 calcium-activated chloride channel, showing promise for the development of novel analgesic agents. nih.gov This suggests that this compound could serve as a valuable starting material for the synthesis of new therapeutic agents. The aldehyde functional group provides a convenient handle for further chemical modifications, allowing for the generation of a library of derivatives to be screened for various biological activities.

Research on novel thiazole (B1198619) derivatives of thiophene carbaldehyde has shown potential for diabetic management through the inhibition of α-glucosidase. researchgate.net This highlights another potential avenue for the biological evaluation of derivatives of this compound.

Materials Science: Thiophene-based molecules are integral to the development of organic electronics, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. The introduction of a fluorinated phenyl group can modulate the electronic properties and molecular packing of the material, potentially leading to improved device performance. The carbaldehyde group can be utilized for the synthesis of larger conjugated systems through condensation reactions.

Methodological Advancements and Interdisciplinary Perspectives in Thiophene Chemistry

Recent advancements in synthetic organic chemistry offer new possibilities for the synthesis and functionalization of thiophenes, which are directly applicable to the study of this compound.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic compounds. This approach avoids the need for pre-functionalized starting materials, streamlining synthetic routes and reducing waste. Applying these methods to the thiophene ring of this compound could allow for the introduction of additional substituents at specific positions, leading to a diverse range of novel compounds.

Flow Chemistry: The use of continuous flow reactors for chemical synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and reaction control. The synthesis of thiophene derivatives can be adapted to flow chemistry, enabling more efficient and reproducible production.

Computational Chemistry: In silico methods, such as Density Functional Theory (DFT) calculations and molecular docking, can provide valuable insights into the electronic structure, reactivity, and potential biological activity of molecules like this compound. These computational tools can guide the design of new derivatives with desired properties and help to elucidate their mechanisms of action. researchgate.net

An interdisciplinary approach, combining synthetic chemistry with pharmacology, materials science, and computational modeling, will be crucial for unlocking the full potential of this and related thiophene compounds.

Challenges and Outlook for Future Research Endeavors

Despite the promising potential, several challenges remain in the research of this compound and its derivatives.

Synthetic Challenges: While general methods for thiophene synthesis exist, the regioselective synthesis of polysubstituted thiophenes can be challenging. Achieving high yields and selectivity for specific isomers often requires careful optimization of reaction conditions. The development of more efficient and sustainable synthetic methods for 4-arylthiophene-3-carbaldehydes is an ongoing area of research.

Biological Evaluation: A significant challenge is the lack of specific biological data for this compound. Systematic screening of this compound and its derivatives against a wide range of biological targets is necessary to identify potential therapeutic applications. Structure-activity relationship (SAR) studies will be essential to optimize the biological activity and pharmacokinetic properties of any lead compounds. nih.gov

Future Outlook: The future of research on this compound is promising. As synthetic methodologies continue to advance, this compound will become more accessible for detailed investigation. Its potential as a versatile building block in both medicinal chemistry and materials science warrants further exploration. Future research should focus on:

Developing and optimizing synthetic routes to this compound and its derivatives.

Conducting comprehensive biological screening to identify and validate therapeutic targets.

Investigating the photophysical and electronic properties of new materials derived from this scaffold.

Utilizing computational modeling to guide the design and predict the properties of novel derivatives.

By addressing these challenges and pursuing these research directions, the scientific community can unlock the full potential of this compound and contribute to the development of new drugs and advanced materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-Fluorophenyl)thiophene-3-carbaldehyde, and how are yields optimized?

- Methodology :

- Route 1 : Utilize Suzuki-Miyaura cross-coupling between 3-bromothiophene-3-carbaldehyde and 4-fluorophenylboronic acid. Optimize using Pd(PPh₃)₄ (0.5–2 mol%) in a 2:1 THF/H₂O solvent system at 80–100°C for 6–12 hours. Base selection (e.g., Na₂CO₃ vs. K₃PO₄) significantly impacts coupling efficiency .

- Route 2 : Direct formylation of 4-(4-fluorophenyl)thiophene via Vilsmeier-Haack reaction with POCl₃/DMF at 0–5°C, followed by hydrolysis. Control reaction time (2–4 hours) to minimize side products like over-chlorination .

- Yield Optimization :

- Monitor reaction progress via TLC (Rf = 0.3–0.5 in hexane/EtOAc 7:3) .

- Purify via column chromatography (silica gel, gradient elution) and confirm purity by HPLC (>95%) .

Q. Which spectroscopic methods are essential for characterizing this compound, and what key spectral markers should be prioritized?

- Core Techniques :

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm for fluorophenyl and thiophene rings) and aldehyde protons (δ ~9.8–10.2 ppm). Fluorine coupling (J = 8–12 Hz) in ¹H NMR confirms para-substitution .

- IR Spectroscopy : Strong aldehyde C=O stretch (~1680–1720 cm⁻¹) and thiophene C-S vibrations (~680–740 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 221.0 (calculated for C₁₁H₇FOS) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address discrepancies in melting points or NMR data between synthesized batches and literature values?

- Root Cause Analysis :

- Purity : Perform microanalysis (C, H, N, S) to confirm stoichiometry; deviations >0.3% indicate impurities .

- Polymorphism : Use X-ray crystallography (as in ) to identify crystalline forms affecting melting points.

- Solvent Traces : Analyze ¹H NMR for residual solvent peaks (e.g., DMSO, THF) that may depress melting points .

Q. What computational methods are suitable for predicting the reactivity or electronic properties of this carbaldehyde derivative?

- Approaches :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict nucleophilic/electrophilic sites (e.g., aldehyde group reactivity) .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess electronic transitions (e.g., λmax ~280–320 nm via UV-Vis) .

- Docking Studies : Model interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina, leveraging structural analogs from .

Q. How can reaction conditions be tailored to minimize decomposition of the aldehyde group during functionalization?

- Strategies :

- Protection : Use tert-butyloxycarbonyl (t-Boc) groups to shield the aldehyde during subsequent steps (e.g., amidation) .

- Low-Temperature Workflows : Conduct reactions at −20°C in anhydrous DCM to suppress aldol condensation .

- Catalyst Screening : Test Pd(0)/Pd(II) systems (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) to reduce side reactions in cross-couplings .

Handling and Stability

Q. What storage conditions are recommended to maintain the stability of this compound during experimental workflows?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.